Magnocurarine

Neuromuscular blockade Pharmacology Curare-like activity

Select Magnocurarine for a well-defined curare-like tool compound with 10-20x lower potency than d-tubocurarine, validated vagostigmin reversal, and ~30-min in vivo recovery. A selective PAF inhibitor structurally distinct from other isoquinolines. Sourced as high-purity (≥98%) natural product for cholinergic signaling, neuromuscular junction physiology, and PAF pathway research.

Molecular Formula C19H24NO3+
Molecular Weight 314.4 g/mol
CAS No. 6801-40-7
Cat. No. B150353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnocurarine
CAS6801-40-7
Synonymsmagnocurarine
magnocurarine chloride, (R)-isomer
magnocurarine iodide, (S)-isome
Molecular FormulaC19H24NO3+
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC)C
InChIInChI=1S/C19H23NO3/c1-20(2)9-8-14-11-19(23-3)18(22)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1/t17-/m1/s1
InChIKeyCLWOXNLVWMXBRD-QGZVFWFLSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnocurarine (CAS 6801-40-7): A Quaternary Benzylisoquinoline Alkaloid with Defined Neuromuscular and Antiplatelet Activity


Magnocurarine (CAS 6801-40-7) is a naturally occurring quaternary benzylisoquinoline alkaloid, primarily isolated from the bark of *Magnolia obovata* and *Magnolia officinalis* [1]. It is structurally characterized as N-methylcoclaurine methyl hydroxide, featuring a permanent positive charge on the nitrogen atom [2]. Magnocurarine is notable for its curare-like neuromuscular blocking activity and its selective inhibition of platelet-activating factor (PAF)-induced platelet aggregation [3][4].

Why Magnocurarine Cannot Be Substituted by Other Isoquinoline Alkaloids in Research Applications


Within the benzylisoquinoline alkaloid class, compounds sharing a common biosynthetic origin can exhibit markedly divergent pharmacological profiles. Magnocurarine's specific structural features—including its quaternary ammonium group and stereochemistry—dictate its unique receptor interactions and downstream effects, which are not replicated by closely related analogs such as magnoflorine, dauricine, or laurifoline [1][2]. Substituting magnocurarine with an alternative isoquinoline alkaloid without confirmatory data risks introducing confounding variables, as even subtle modifications in the benzylisoquinoline scaffold can alter potency, selectivity, and mechanism of action [3].

Magnocurarine Quantitative Differentiation Evidence: Comparative Pharmacology Data


Magnocurarine Exhibits 10- to 20-Fold Lower Neuromuscular Blocking Potency Than d-Tubocurarine in Frog Rectus Abdominis Assay

In a head-to-head comparative study using isolated frog rectus abdominis muscle preparations, magnocurarine demonstrated curare-like neuromuscular blocking activity. However, its potency was quantified as being approximately one-tenth to one-twentieth that of the reference standard, d-tubocurarine chloride [1]. The study also established that the anticholinesterase agent vagostigmin (prostigmine methylsulfate) acts as a potent antagonist to magnocurarine, a finding that defines the pharmacological reversal mechanism for this compound [1].

Neuromuscular blockade Pharmacology Curare-like activity

Magnocurarine Selectively Inhibits PAF-Induced Platelet Aggregation, a Profile Distinct from Adenosine Diphosphate or Arachidonic Acid Pathway Inhibitors

In a comparative screening of benzylisoquinoline and phenanthrene alkaloids for antiplatelet activity, d-(-)-magnocurarine I (compound 8) was identified as one of only three compounds in the series (along with compounds 15 and 16) that demonstrated strong inhibition specifically of platelet-activating factor (PAF)-induced platelet aggregation [1]. This contrasts with other tested alkaloids, such as dl-N-methylcoclaurine (1) and dl-coclaurine (6), which showed strong inhibition against arachidonic acid-induced aggregation, and compounds like 1, 15, 16, 17, 18, and 19, which inhibited collagen-induced aggregation [1]. While precise IC50 values were not reported in this study, the qualitative ranking of 'strong inhibition' was clearly defined relative to other series members, establishing a unique selectivity fingerprint for magnocurarine.

Antiplatelet PAF antagonism Cardiovascular pharmacology

Magnocurarine Demonstrates Reversible Dose-Dependent Neuromuscular Paralysis in Rabbit with Defined Recovery Kinetics

In an in vivo study using urethane-anesthetized rabbits, intravenous administration of magnocurarine chloride produced dose-dependent neuromuscular blockade and respiratory depression. At a dose of 15 mg/kg (i.v.), magnocurarine induced complete muscle paralysis and respiratory arrest; however, the animals demonstrated full spontaneous recovery within 25-30 minutes post-injection [1]. This temporal profile provides a quantitative benchmark for the duration of action and reversibility of magnocurarine's neuromuscular effects in a mammalian model.

In vivo pharmacology Neuromuscular blockade Recovery time

Magnocurarine Acts as a Key Chemical Marker for Processed Magnolia officinalis Cortex, Distinguishing Processed from Unprocessed Material

In a chemometric study comparing the chemical profiles of unprocessed (MO) and processed (PMO) Magnoliae officinalis cortex, magnocurarine was identified as one of eight marker components—specifically among six alkaloids and two lignans—whose relative abundances significantly shifted during processing . This change in magnocurarine content was correlated with altered pharmacokinetic parameters of the major bioactive lignans honokiol and magnolol: in PMO, the mean Tmax of honokiol and magnolol increased by 31% and 50% (P<0.05), respectively, and the AUC0-t and Cmax of honokiol increased by 36% and 24% (P<0.05) . While magnocurarine itself was not directly compared to a close analog in this study, its classification as a marker compound differentiates it from other Magnolia alkaloids that do not exhibit this processing-dependent variation.

Quality control Chemometrics Traditional Chinese Medicine

Magnocurarine Biosynthesis in Engineered Yeast: A Platform for De Novo Production of Bisbenzylisoquinoline Alkaloids

In a synthetic biology study, the methyltransferase SiCNMT2 from *Stephania intermedia* was shown to catalyze the N-methylation of (R)-N-methylcoclaurine to yield (R)-magnocurarine, representing the final committed step in its biosynthesis [1]. When expressed in an engineered *Saccharomyces cerevisiae* strain, this pathway enabled the de novo production of magnocurarine from simple media components. The yeast platform was capable of producing detectable levels of magnocurarine, as confirmed by LC-MS/MS, providing a heterologous production system that bypasses plant extraction [2]. This biosynthetic route is distinct from that of related alkaloids such as (R)-armepavine, which arises from 7-O-methylation of the same precursor, highlighting a specific enzymatic bifurcation [2].

Synthetic biology Metabolic engineering Biosynthesis

Optimal Research and Industrial Use Cases for Magnocurarine Based on Quantitative Evidence


Neuromuscular Pharmacology Research Requiring a Reversible, Lower-Potency Curare Analog

For investigations into cholinergic signaling, neuromuscular junction physiology, or screening of anticholinesterase agents, magnocurarine offers a curare-like tool compound with a well-defined potency window. Its activity is 10- to 20-fold lower than that of d-tubocurarine in frog rectus abdominis assays, making it suitable for experiments where a less potent, more easily reversible blockade is desired [1]. The established antagonism by vagostigmin provides a validated reversal mechanism [1]. Furthermore, in vivo data in rabbits confirm that a 15 mg/kg i.v. dose produces complete paralysis with full recovery within 25-30 minutes, offering a clear temporal window for experimental interventions [2].

Platelet-Activating Factor (PAF) Pathway Studies and Thrombosis Research

Magnocurarine's selective inhibition of PAF-induced platelet aggregation distinguishes it from other benzylisoquinoline alkaloids that primarily target adenosine diphosphate, arachidonic acid, or collagen pathways [1]. This selectivity makes magnocurarine a valuable tool for dissecting PAF-specific signaling in thrombosis, inflammation, and cardiovascular disease models. Researchers investigating PAF receptor pharmacology or screening for novel PAF antagonists can utilize magnocurarine as a structurally distinct reference compound with a defined activity fingerprint [1].

Quality Control and Standardization of Magnolia officinalis-Derived Herbal Preparations

For manufacturers of botanical extracts or traditional medicine formulations derived from *Magnolia officinalis*, magnocurarine serves as a validated chemical marker for processing status. Its presence and relative abundance differentiate processed from unprocessed cortex material, and this difference correlates with significant changes in the pharmacokinetic parameters of the primary bioactive lignans (honokiol and magnolol) [1]. Quantifying magnocurarine via LC-MS or HPLC methods enables batch-to-batch consistency assessment and ensures that processing protocols are adhered to, which is critical for both research reproducibility and regulatory compliance [1].

Synthetic Biology and Metabolic Engineering for Benzylisoquinoline Alkaloid Production

The elucidation of the terminal biosynthetic step for magnocurarine—catalyzed by the methyltransferase SiCNMT2—and the demonstration of de novo production in engineered yeast provide a platform for biotechnological sourcing [1][2]. This is particularly relevant for industrial biotechnology firms aiming to produce magnocurarine or its derivatives at scale without reliance on plant extraction. The yeast-based system offers advantages in terms of purity, consistency, and sustainability, and can be further optimized to increase titers for commercial applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magnocurarine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.